REACTION_CXSMILES
|
[Cl:1][C:2]1[C:27]([Cl:28])=[CH:26][CH:25]=[CH:24][C:3]=1[CH2:4][N:5]1[C:9]2[CH:10]=[C:11]([N:17]3[CH2:22][CH2:21][O:20][CH2:19][CH2:18]3)[CH:12]=[C:13]([N+:14]([O-])=[O:15])[C:8]=2[N:7]=[C:6]1[CH3:23]>C(O)C.O.[Fe]>[NH3:5].[OH2:15].[Cl:1][C:2]1[C:27]([Cl:28])=[CH:26][CH:25]=[CH:24][C:3]=1[CH2:4][N:5]1[C:9]2[CH:10]=[C:11]([N:17]3[CH2:18][CH2:19][O:20][CH2:21][CH2:22]3)[CH:12]=[C:13]([NH2:14])[C:8]=2[N:7]=[C:6]1[CH3:23] |f:4.5|
|
Name
|
4-(3-(2,3-dichlorobenzyl)-2-methyl-7-nitro-3H-benzo[d]imidazol-5-yl)morpholine
|
Quantity
|
210 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(CN2C(=NC3=C2C=C(C=C3[N+](=O)[O-])N3CCOCC3)C)C=CC=C1Cl
|
Name
|
FeSO4
|
Quantity
|
152 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
56 mg
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
consumption of all starting material
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in-vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was then purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluted with MeOH
|
Name
|
|
Type
|
product
|
Smiles
|
N.O
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1Cl)CN1C(=NC2=C1C=C(C=C2N)N2CCOCC2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 137 mg | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 140.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |